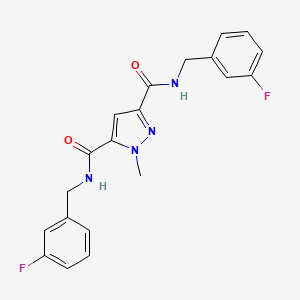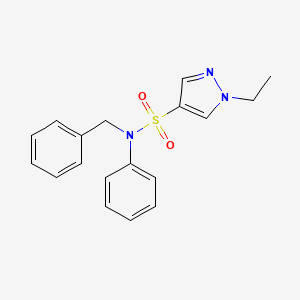![molecular formula C12H13Br2F2N5O B10954475 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B10954475.png)
2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of bromine, difluoromethyl, and methyl groups attached to a pyrazole ring, which is further linked to an acetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of bromine and difluoromethyl groups: Bromination can be carried out using bromine or N-bromosuccinimide (NBS), while difluoromethylation can be achieved using difluoromethylating agents such as difluoromethyl iodide.
Acetamide formation: The final step involves the reaction of the pyrazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride) or a catalyst (e.g., palladium) can facilitate substitution reactions.
Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions can be used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while hydrolysis can produce carboxylic acids and amines.
Scientific Research Applications
2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It can bind to and inhibit the activity of certain enzymes, thereby affecting various biochemical pathways.
Interacting with receptors: The compound may interact with specific receptors on the cell surface or within the cell, leading to changes in cellular signaling and function.
Modulating gene expression: It can influence the expression of certain genes, thereby affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide can be compared with other similar compounds, such as:
- 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N’-{(Z)-[3-(3-cyanopropoxy)phenyl]methylene}acetohydrazide
- 2-[4-bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]propanoic acid
- (4-bromo-2,3-dimethylphenyl)(methyl)sulfane
These compounds share structural similarities with this compound but differ in their functional groups and overall structure, which can lead to differences in their chemical properties and biological activities
Properties
Molecular Formula |
C12H13Br2F2N5O |
|---|---|
Molecular Weight |
441.07 g/mol |
IUPAC Name |
2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-[2-(4-bromopyrazol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C12H13Br2F2N5O/c1-7-10(14)11(12(15)16)19-21(7)6-9(22)17-2-3-20-5-8(13)4-18-20/h4-5,12H,2-3,6H2,1H3,(H,17,22) |
InChI Key |
ROFJDZXZYBLPFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCCN2C=C(C=N2)Br)C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10954392.png)
![7-{[(2-Chlorophenyl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10954404.png)
![1-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}octahydroquinolin-4(1H)-one](/img/structure/B10954412.png)


![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10954426.png)
![2-[4-(difluoromethoxy)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10954427.png)
![4-{[(E)-{5-[(2,4-difluorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10954441.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10954442.png)

![ethyl 2-{butan-2-yl[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B10954456.png)

![1-methyl-4-{[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10954464.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B10954470.png)
